molecular formula C₁₈H₂₃FN₄O₄ B1154111 N,O-Desmethylene O1-Ethyl Marbofloxacin

N,O-Desmethylene O1-Ethyl Marbofloxacin

Cat. No.: B1154111
M. Wt: 378.4
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Fluoroquinolone Metabolites and Impurities in Pharmaceutical and Environmental Sciences

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics widely used in human and veterinary medicine. nih.gov After administration, these compounds are metabolized in the body, leading to the excretion of both the parent drug and various metabolites. nih.gov Furthermore, during the manufacturing process of fluoroquinolone-based pharmaceuticals, impurities can arise from raw materials, intermediates, or degradation of the final product. daicelpharmastandards.com

The presence of these metabolites and impurities is of significant concern for several reasons. In pharmaceuticals, impurities must be identified and quantified to ensure the safety and quality of the final drug product. Regulatory bodies have strict guidelines on the acceptable levels of impurities. From an environmental perspective, the continuous introduction of fluoroquinolones and their derivatives into ecosystems through wastewater and agricultural runoff can lead to the development of antibiotic-resistant bacteria and may have toxic effects on non-target organisms. nih.gov The environmental fate of these compounds, including their degradation pathways and potential for bioaccumulation, is therefore an area of active research.

Significance of N,O-Desmethylene O1-Ethyl Marbofloxacin (B1676072) as a Derived Species

N,O-Desmethylene O1-Ethyl Marbofloxacin has been identified as a significant impurity in the production of Marbofloxacin, a third-generation fluoroquinolone antibiotic used in veterinary medicine. synzeal.comepa.gov It is often referred to as "Marbofloxacin Impurity E" in pharmacopeial and regulatory literature. synzeal.com Its significance lies primarily in its role as a process-related impurity, meaning its formation is linked to the manufacturing process of Marbofloxacin. The monitoring and control of this impurity are essential for ensuring the quality and consistency of the final Marbofloxacin product. The presence of this and other impurities can potentially alter the therapeutic efficacy and safety profile of the drug.

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of the current scientific knowledge pertaining to this compound. The objectives are to:

Detail the known formation pathways of this compound as a manufacturing impurity.

Describe the methods used for its characterization and analysis.

Discuss its potential environmental relevance based on the known behavior of fluoroquinolone metabolites.

This article will adhere strictly to the scientific and technical aspects of this compound, focusing on its chemical properties and analytical assessment.

Properties

Molecular Formula

C₁₈H₂₃FN₄O₄

Molecular Weight

378.4

Synonyms

8-Ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid;  Marbofloxacin Impurity E

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization

Targeted Synthesis of N,O-Desmethylene O1-Ethyl Marbofloxacin (B1676072) for Reference Standards

The availability of pure reference standards for impurities is essential for the quality control of active pharmaceutical ingredients (APIs). daicelpharmastandards.comsynzeal.comsynzeal.com N,O-Desmethylene O1-Ethyl Marbofloxacin, identified as Marbofloxacin EP Impurity E, is offered by several specialized chemical suppliers for this purpose. synzeal.como2hdiscovery.copharmaffiliates.comcleanchemlab.comlgcstandards.com The targeted synthesis of this compound is a key step in ensuring its availability for analytical and quality control applications in the production of Marbofloxacin. synzeal.com

While specific, detailed synthetic routes for this compound are not extensively published in peer-reviewed literature, a plausible pathway can be inferred from the known synthesis of Marbofloxacin and related fluoroquinolones. The synthesis would likely start from a substituted quinolone core, with the key challenge being the introduction of the ethoxy group at the C8 position and the prevention of the formation of the oxadiazine ring characteristic of Marbofloxacin.

A hypothetical synthetic approach could involve the reaction of a suitably substituted 6,7-difluoro-8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative with N-methylpiperazine. The ethoxy group would be introduced early in the synthesis, likely at the stage of the fluoroaromatic precursor.

Table 1: Key Reaction Steps in the Hypothesized Synthesis of this compound

StepReactionReagents and Conditions
1Ethoxylation of a poly-fluorinated benzoic acid derivativeSodium ethoxide in a suitable solvent
2Gould-Jacobs reaction to form the quinolone coreDiethyl ethoxymethylenemalonate, followed by thermal cyclization
3N-alkylation at the N1 positionMethyl iodide or other methylating agent
4Nucleophilic aromatic substitution at C7N-methylpiperazine in a polar aprotic solvent

This targeted synthesis provides a pure standard of the impurity, which is crucial for the development and validation of analytical methods to detect and quantify its presence in batches of Marbofloxacin.

Exploration of Synthetic Precursors and Intermediates

The synthesis of this compound would involve several key precursors and intermediates. Based on general fluoroquinolone synthesis, the primary starting material would likely be a poly-fluorinated benzoic acid.

A critical precursor for the target compound would be an 8-ethoxy-substituted fluoroquinolone core. The synthesis of Marbofloxacin itself often starts from 2,3,4,5-tetrafluorobenzoic acid. google.com For the synthesis of the target impurity, a plausible precursor would be a derivative of this acid where the C5-fluoro substituent is replaced by an ethoxy group.

Table 2: Potential Precursors and Intermediates for this compound Synthesis

Compound NameChemical StructureRole in Synthesis
2,3,4-trifluoro-5-ethoxybenzoic acidC9H7F3O3Starting material with the key ethoxy group
Diethyl ethoxymethylenemalonateC10H16O5Reagent for the Gould-Jacobs quinolone synthesis
6,7-Difluoro-8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl esterC14H11F2NO4Key quinolone intermediate
6,7-Difluoro-8-ethoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC13H11F2NO4N1-methylated quinolone core
N-methylpiperazineC5H12N2Reagent for introduction of the C7 substituent

The isolation and characterization of these intermediates are vital for optimizing the synthetic route and ensuring the final product's purity.

Chemo-Enzymatic Approaches to Analogues and Related Structures

Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, is a growing field in pharmaceutical development, offering high selectivity and milder reaction conditions. frontiersin.orgnih.govresearchgate.netnih.govmdpi.com While specific applications of chemo-enzymatic methods for the synthesis of this compound are not documented, the principles can be applied to generate analogues or related structures.

Enzymes such as lipases could be used for stereoselective esterification or hydrolysis of precursor molecules. nih.gov For instance, a lipase (B570770) could be employed to resolve a racemic mixture of a key intermediate, leading to an enantiomerically pure final product.

Another potential application is the use of enzymes for N-demethylation. For example, certain enzymes are known to catalyze the N-demethylation of piperazine (B1678402) rings, which could be a route to creating novel analogues. nih.gov While not directly leading to the target compound, this demonstrates the potential for enzymatic modification of the fluoroquinolone scaffold.

Table 3: Potential Chemo-Enzymatic Reactions in Fluoroquinolone Synthesis

Reaction TypeEnzyme ClassPotential Application
Stereoselective acylation/deacylationLipase, EsteraseResolution of chiral precursors
N-demethylationCytochrome P450 monooxygenasesModification of the piperazine substituent
HydroxylationHydroxylaseIntroduction of hydroxyl groups at various positions

The development of such chemo-enzymatic routes could offer more sustainable and efficient alternatives to purely chemical syntheses for producing fluoroquinolone analogues for research and development.

Methodologies for Impurity Generation in Marbofloxacin Production

Impurities in pharmaceutical production can arise from various sources, including starting materials, side reactions, and degradation of the final product. daicelpharmastandards.com The formation of this compound as an impurity in Marbofloxacin production is likely a result of specific conditions during synthesis.

One plausible mechanism for its formation is the incomplete cyclization of the oxadiazine ring of Marbofloxacin, followed by or preceded by a reaction with ethanol (B145695), which may be present as a solvent or a reagent impurity. If the reaction to form the methylene (B1212753) bridge of the oxadiazine ring is not driven to completion, the intermediate may react with ethanol to form the more stable ethoxy ether.

Another possibility is the presence of an ethoxy-containing starting material as an impurity in the initial fluoroaromatic precursor. If not removed, this impurity would be carried through the synthetic steps to form the final this compound.

The presence of dimeric impurities in Marbofloxacin synthesis, arising from piperazine impurities in N-methylpiperazine, has been documented. google.com This highlights the importance of controlling the purity of all starting materials and intermediates to minimize the formation of all types of impurities, including this compound.

Table 4: Potential Sources of this compound Impurity

SourceDescription
Incomplete ReactionFailure to complete the oxadiazine ring formation, allowing for a side reaction with ethanol.
Contaminated Starting MaterialPresence of an ethoxy-substituted precursor in the initial fluoroaromatic starting material.
DegradationPotential degradation of Marbofloxacin under specific conditions (e.g., in the presence of ethanol and acid/base) to yield the impurity.

Understanding these formation pathways is critical for developing control strategies to minimize the level of this impurity in the final Marbofloxacin product.

Metabolic Transformation Pathways and Biotransformation

Identification of N,O-Desmethylene O1-Ethyl Marbofloxacin (B1676072) as a Biotransformation Product

The identification of marbofloxacin metabolites is a complex analytical challenge. While major metabolites such as desmethyl-marbofloxacin and N-oxide marbofloxacin have been acknowledged, the existence of other modified forms continues to be an area of active investigation. Studies involving high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) have been instrumental in profiling the array of metabolites present in biological samples following marbofloxacin administration. nih.gov

In a comparative study on the plasma metabolite profiles of marbofloxacin in blue and gold macaws and ball pythons, a total of twelve potential metabolite structures were proposed based on four distinct chromatographic peaks. nih.gov Although the specific structure of N,O-Desmethylene O1-Ethyl Marbofloxacin was not explicitly detailed in this particular study, the complexity of the observed metabolite pattern suggests that multiple biotransformation reactions are at play. The name "this compound" itself implies a series of specific chemical modifications to the parent marbofloxacin molecule.

Enzymatic Systems and Mechanisms of Formation (e.g., N-demethylation, O-alkylation)

The formation of this compound from marbofloxacin would necessitate a sequence of enzymatic reactions. The name of the compound suggests at least three distinct metabolic steps: N-demethylation, O-desmethylation (or more accurately, the cleavage of a methylenedioxy bridge, which is a key structural feature of marbofloxacin), and subsequent O-ethylation.

N-demethylation: This is a common metabolic pathway for many drugs containing an N-methyl group, including some fluoroquinolones. This reaction is typically catalyzed by cytochrome P450 (CYP450) enzymes in the liver. The removal of the methyl group from the piperazine (B1678402) ring of marbofloxacin would be the initial step. chim.itnih.gov

O-desmethylation/Cleavage of the Methylenedioxy Bridge: The "O-Desmethylene" part of the name suggests the enzymatic cleavage of the methylenedioxy bridge that is fused to the quinolone core of marbofloxacin. This is a less common but recognized metabolic reaction, often mediated by CYP450 enzymes, which can lead to the formation of a catechol-like structure. nih.gov

O-alkylation (O-ethylation): Following the opening of the methylenedioxy bridge, one of the newly formed hydroxyl groups would undergo ethylation. This O-alkylation reaction is typically carried out by enzymes such as catechol-O-methyltransferases (COMT), although the transfer of an ethyl group is less common than methylation and the specific enzymes involved would require further investigation.

The interplay of these enzymatic systems highlights the complex biotransformation cascade that could lead to the formation of this specific metabolite.

In Vitro Metabolic Profiling and Pathway Elucidation

In vitro metabolic studies are crucial for elucidating the specific pathways and enzymes involved in drug metabolism. Such studies typically utilize liver microsomes, hepatocytes, or recombinant enzymes to simulate the metabolic processes that occur in the body. agriculturejournals.czcabidigitallibrary.org

For marbofloxacin, in vitro models can be used to:

Confirm the formation of this compound from the parent drug.

Identify the specific CYP450 isozymes responsible for the N-demethylation and O-desmethylation steps.

Investigate the potential for O-ethylation and identify the responsible enzyme systems.

By incubating marbofloxacin with these in vitro systems and analyzing the resulting metabolites using advanced analytical techniques, a detailed map of the metabolic pathway leading to this compound can be constructed.

In Vitro System Purpose in Elucidating the Formation of this compound
Liver MicrosomesIdentification of CYP450-mediated reactions (N-demethylation, O-desmethylation).
HepatocytesProvides a more complete metabolic picture, including both Phase I (e.g., CYP450) and Phase II (e.g., conjugation) reactions.
Recombinant EnzymesPinpoints the specific enzymes (e.g., individual CYP450 isozymes) responsible for each metabolic step.

Contribution of Microbial Biotransformation (e.g., gut microbiota, environmental microorganisms)

The role of microorganisms in the biotransformation of pharmaceuticals is an increasingly recognized phenomenon. nih.govresearchgate.net Gut microbiota, in particular, possess a diverse array of enzymes that can metabolize drugs that are not absorbed or are excreted into the gastrointestinal tract. Environmental microorganisms also have the capacity to degrade and transform pharmaceutical compounds present in soil and water. nih.gov

For marbofloxacin, microbial biotransformation could contribute to the formation of this compound through pathways analogous to those found in the host animal. It is plausible that certain bacteria or fungi possess enzymes capable of N-demethylation, cleavage of the methylenedioxy bridge, and subsequent alkylation reactions. Further research is needed to investigate the specific microbial species and enzymatic systems that may be involved in the formation of this metabolite.

Comparative Metabolic Studies in Non-Clinical Models

The metabolic profile of a drug can vary significantly between different animal species. Therefore, comparative metabolic studies in non-clinical models are essential to understand these differences and to select appropriate animal models for preclinical safety and efficacy studies.

Occurrence and Persistence in Environmental Compartments (e.g., aquatic systems, soil)

There is no available data on the occurrence and persistence of this compound in any environmental compartment.

For the parent compound, marbofloxacin, studies have shown its presence in various environmental matrices. For instance, it has been detected in the plasma of wildlife, such as vultures, that feed on livestock carcasses, indicating its persistence and transfer through the food chain. researchgate.net Fluoroquinolones, as a class, are known to persist in the environment, with a tendency to accumulate in soil and sediments due to their strong adsorption to solid matrices. scielo.brresearchgate.net This persistence is a concern as even low concentrations of antibiotics can contribute to the development of bacterial resistance. scielo.brresearchgate.netnih.gov

Abiotic Degradation Pathways and Kinetics (e.g., Photodegradation, Hydrolysis, Oxidation)

Specific abiotic degradation pathways and kinetics for this compound have not been reported.

Research on marbofloxacin has identified photodegradation as a primary abiotic degradation route. In aqueous solutions, marbofloxacin undergoes rapid degradation when exposed to sunlight, with studies showing complete degradation in about an hour under summer sun conditions, following first-order kinetics. synzeal.comscielo.brnih.gov The primary photochemical process involves the homolytic cleavage of the tetrahydrooxadiazine moiety, leading to the formation of two quinolinols. synzeal.comscielo.brnih.gov The rate of this degradation can be influenced by environmental factors such as pH, with the cationic form of marbofloxacin being the most reactive. synzeal.comscielo.br

In soil, photodegradation is also a significant, albeit slower, pathway for marbofloxacin degradation. The process is similar to that in aqueous solutions, focusing on the side-chains while the core fluoroquinolone ring remains intact until later stages of degradation.

Biotic Degradation Mechanisms by Environmental Microorganisms

There is no information available on the biotic degradation of this compound by environmental microorganisms.

The biological transformation of fluoroquinolones in the environment is a recognized but complex process. Microorganisms can metabolize these compounds through various reactions, including oxidation, dealkylation, and cleavage of the piperazine ring. scielo.br A significant finding for the parent compound is the identification of N-desmethyl-marbofloxacin as a major metabolite in chickens. This confirms that N-demethylation of marbofloxacin is a viable biological transformation pathway. However, the subsequent fate of this metabolite in the environment is not well-documented.

Identification and Characterization of Environmental Transformation Products

The specific compound this compound has not been identified or characterized as an environmental transformation product of marbofloxacin in the reviewed literature.

Studies focusing on the structural elucidation of marbofloxacin's degradation products have primarily identified compounds resulting from the cleavage of the tetrahydrooxadiazine ring under photolytic conditions. synzeal.comscielo.brnih.gov While N-desmethyl-marbofloxacin has been identified as a biological metabolite, there is no mention of a subsequent or alternative transformation leading to a desmethylene and O-ethylated derivative in environmental settings. The origin of the O1-ethyl group, in particular, remains unaccounted for in the known degradation pathways of marbofloxacin.

Assessment of Environmental Mobility and Partitioning Behavior

A specific assessment of the environmental mobility and partitioning behavior of this compound is not possible due to the lack of data.

For fluoroquinolones in general, their mobility in the environment is largely governed by their strong affinity for soil and sediment particles. scielo.brresearchgate.net This sorption behavior reduces their likelihood of leaching into groundwater but increases their persistence in the solid phases of the environment. The mobility of a specific derivative like this compound would depend on its unique physicochemical properties, which are currently unknown.

Environmental and Ecotoxicological Relevance

Environmental Fate

The environmental fate of fluoroquinolones is influenced by factors such as their adsorption to soil and sediment, their susceptibility to photodegradation, and their biodegradability. nih.gov Marbofloxacin has been shown to be susceptible to photodegradation in water. nih.govacs.org Given that N,O-Desmethylene O1-Ethyl Marbofloxacin is a derivative of Marbofloxacin, it is likely to exhibit similar environmental behaviors, although its specific rate of degradation and partitioning behavior may differ.

Conclusion

N,O-Desmethylene O1-Ethyl Marbofloxacin (B1676072) is a scientifically significant compound, primarily due to its role as a process-related impurity in the manufacture of the veterinary antibiotic Marbofloxacin. Its formation highlights the critical need for stringent process controls in pharmaceutical production. While its environmental fate and ecotoxicological profile have not been specifically studied in detail, the known behavior of its parent compound and other fluoroquinolones suggests that it could be of environmental relevance. Further research into the specific properties and effects of this and other fluoroquinolone-derived species is warranted to fully understand their impact on both pharmaceutical quality and environmental health.

Structure Activity and Structure Behavior Relationships

Molecular Structural Characterization and Conformational Analysis

The precise three-dimensional structure and conformational dynamics of N,O-Desmethylene O1-Ethyl Marbofloxacin (B1676072) have not been extensively detailed in publicly available scientific literature. However, its chemical identity has been established through its molecular formula, C18H23FN4O4, and its systematic IUPAC name: 8-Ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. synzeal.comaxios-research.com

Structural elucidation of related compounds, such as marbofloxacin itself, reveals key conformational features that are likely shared with this derivative. For instance, the piperazine (B1678402) ring in marbofloxacin typically adopts a chair conformation. researchgate.net It can be inferred that the 4-methylpiperazin-1-yl moiety in N,O-Desmethylene O1-Ethyl Marbofloxacin would also exhibit a similar conformational preference. The planarity of the quinoline (B57606) ring system is a characteristic feature of fluoroquinolones, and this is expected to be maintained in this derivative.

The defining structural differences from the parent marbofloxacin are the absence of the methylene (B1212753) bridge in the oxadiazine ring and the presence of an ethyl group at the O1 position. These modifications would significantly alter the local geometry and electronic distribution around the N1 and O1 positions of the quinolone core, which could, in turn, influence its interaction with biological targets and its metabolic fate.

Table 1: Chemical Identification of this compound

ParameterValue
IUPAC Name 8-Ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Synonym Marbofloxacin Impurity E
Molecular Formula C18H23FN4O4
Molecular Weight 378.40 g/mol
CAS Number 2249835-04-7

Elucidation of Structure-Metabolic Pathway Relationships

The specific metabolic pathways that lead to the formation of this compound from marbofloxacin have not been explicitly elucidated in the available research. However, based on the structure of the compound and known metabolic transformations of fluoroquinolones, a plausible pathway can be hypothesized.

The formation of this metabolite likely involves two key enzymatic steps: N-demethylation and O-dealkylation of the parent marbofloxacin, followed by O-ethylation, or a more complex rearrangement. N-dealkylation is a common metabolic reaction for many xenobiotics, including some fluoroquinolones, often catalyzed by cytochrome P450 enzymes. nih.govsemanticscholar.orgnih.govmdpi.comfrontiersin.org This process would involve the removal of a methyl group from the nitrogen atom in the oxadiazine ring of marbofloxacin.

The "O-desmethylene" and "O1-ethyl" nomenclature suggests a more complex transformation than a simple dealkylation. It implies the cleavage of the methylene bridge of the oxadiazine ring and subsequent ethylation at the oxygen atom. The enzymatic machinery responsible for such a rearrangement in the metabolism of marbofloxacin has not been identified.

Understanding Structure-Degradation Pathway Correlations

While specific degradation studies on this compound are lacking, research on the degradation of marbofloxacin provides valuable insights into potential pathways. The photodegradation of marbofloxacin in aqueous solutions has been shown to proceed via homolytic cleavage of the tetrahydrooxadiazine moiety. nih.govresearchgate.netcapes.gov.br This cleavage of the ring structure is a key structural change that is present in this compound.

Sunlight-induced degradation of marbofloxacin in soil also points to the cleavage of the tetrahydrooxadiazine ring as a primary degradation pathway. researchgate.net This suggests that environmental factors, particularly light, could play a role in the formation of compounds structurally related to this compound from the parent drug. The ethyl group at the O1 position, however, indicates that this specific impurity might be a product of a more complex degradation or metabolic process rather than a simple environmental breakdown product.

Table 2: Potential Degradation Pathways of Related Fluoroquinolones

Degradation TypeKey TransformationResulting Products (General)
Photodegradation Cleavage of the tetrahydrooxadiazine ringQuinolinol derivatives nih.gov
Oxidative Degradation Oxidation of the piperazine side-chainVarious oxidized piperazine derivatives nih.gov
Reductive Defluorination Removal of the fluorine atomDefluorinated quinolone core nih.gov

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Specific computational chemistry and molecular modeling studies focusing on this compound are not currently available in the scientific literature. However, computational methods are widely used to understand the structure-activity relationships of fluoroquinolones in general.

Molecular docking studies are frequently employed to investigate the binding of fluoroquinolones to their bacterial target, DNA gyrase. nih.govnih.govresearchgate.netbiosolveit.dejddtonline.info Such studies could, in principle, be used to predict how the structural modifications in this compound—namely the opened oxadiazine ring and the O1-ethyl group—would affect its binding affinity and orientation within the active site of DNA gyrase compared to marbofloxacin. The absence of the rigid, fused ring system and the introduction of a more flexible N-methylamino group could significantly alter the binding mode and, consequently, the antibacterial activity.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are other powerful computational tools that have been applied to fluoroquinolones to correlate their structural features with their biological activities. researchgate.netijpsonline.commdpi.comiosrjournals.orgresearchgate.net These models could potentially be used to predict the activity of this compound based on its distinct structural parameters. For instance, the presence of an ethoxy group at the C8 position in this compound could be analyzed in the context of QSAR models that have evaluated the impact of various substituents at this position on the antibacterial potency of fluoroquinolones. In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is another area where computational chemistry could provide valuable insights into the pharmacokinetic profile of this compound. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov

Emerging Research Frontiers and Future Directions

Investigation of Novel Biotransformation Routes and Enzymes

The biotransformation of fluoroquinolones such as marbofloxacin (B1676072) is a complex process that can lead to a variety of metabolites, including hypothetical structures like N,O-Desmethylene O1-Ethyl Marbofloxacin. The formation of such a derivative would involve multiple enzymatic steps, including desmethylation and O-ethylation, which are key areas of investigation.

Research has shown that cytochrome P450 (CYP) enzymes, particularly isoforms in the CYP1A and CYP3A families, play a significant role in the metabolism of fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin. nih.gov These enzymes can catalyze reactions such as N-dealkylation and oxidation of the piperazine (B1678402) ring. Studies in different animal species have revealed unique metabolite profiles, suggesting species-specific enzymatic pathways. For instance, a study on marbofloxacin metabolites in macaws identified 12 possible metabolite structures, including N-oxides, which were different from those found in other species like chickens. nih.gov

Beyond animal metabolism, microbial biotransformation is a critical pathway. Mixed bacterial cultures have demonstrated the ability to degrade fluoroquinolones like ofloxacin, norfloxacin, ciprofloxacin, and moxifloxacin, with degradation rates reaching over 80% in some cases. researchgate.net The identification of novel metabolites from these microbial assays suggests that environmental bacteria possess diverse enzymatic capabilities for altering the core fluoroquinolone structure. researchgate.netucp.pt Future research is focused on isolating and characterizing these specific enzymes, which could be harnessed for bioremediation purposes. nih.gov

Table 1: Enzymes and Microbial Systems in Fluoroquinolone Biotransformation

Enzyme/System Fluoroquinolone Studied Type of Transformation Reference
Cytochrome P450 (CYP3A, CYP1A) Ciprofloxacin, Norfloxacin N-demethylation, Competitive Inhibition nih.gov
Avian Hepatic Enzymes Marbofloxacin Formation of N-oxide and other unique metabolites nih.gov
Mixed Bacterial Culture Ofloxacin, Norfloxacin, Ciprofloxacin Degradation, Metabolite Formation researchgate.net

Development of High-Throughput Analytical Screening Methods

The detection and quantification of trace levels of fluoroquinolone derivatives in complex matrices like plasma, urine, and environmental samples require highly sensitive and specific analytical methods. nih.gov While High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection has been a standard technique, the need to screen for a wide array of known and unknown metabolites has driven the development of more advanced, high-throughput methods. researchgate.netglobalresearchonline.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is now the preferred method for identifying and quantifying marbofloxacin and its metabolites. nih.govnih.gov These systems offer superior sensitivity and selectivity, allowing for the identification of novel transformation products. researchgate.net

To accelerate the discovery process, high-throughput screening (HTS) assays are being developed. nih.gov These platforms allow for the rapid testing of thousands of compounds or samples. nih.govfrontiersin.org For instance, HTS has been used to screen small molecule libraries to identify compounds with specific biological activities, a technique that can be adapted to screen for the presence of specific metabolites or to assess the biotransformation potential of different microbial strains. nih.govnih.gov The development of miniaturized approaches, such as droplet microarray technology, further enhances the throughput and reduces the cost of screening. nih.gov

Table 2: Comparison of Analytical Methods for Fluoroquinolone Analysis

Method Principle Throughput Sensitivity (LOD/LOQ) Application Reference
HPLC-UV Chromatographic separation, UV absorption detection Low-Medium ~0.25 / 0.81 µg/mL Quality control of formulations researchgate.net
HPLC-DAD Chromatographic separation, Diode-array detection Low-Medium ~1.0 µg/mL (LOQ) Quantitative analysis in formulations globalresearchonline.net
LC-MS/MS Chromatographic separation, Mass-based detection Medium < 5 µg/L (LOQ) Metabolite identification, Trace analysis nih.govresearchgate.net

Innovative Strategies for Targeted Synthesis of Derivatized Fluoroquinolones

The targeted synthesis of derivatized fluoroquinolones is a major frontier in medicinal chemistry, aimed at exploring structure-activity relationships and creating novel compounds. uiowa.edu While this compound remains a hypothetical structure, the strategies to synthesize such a molecule would draw from established and innovative chemical methods.

Conventional synthesis of fluoroquinolone derivatives often involves multi-step processes with harsh conditions. sruc.ac.uk In response, green chemistry approaches are gaining prominence. These methods utilize environmentally friendly solvents (like water), recyclable catalysts, and energy-efficient techniques such as microwave irradiation to synthesize new fluoroquinolone hybrids. sruc.ac.uk For example, new hybrid classes of piperazine-azole-fluoroquinolones have been successfully synthesized using microwave techniques, showing the potential for rapid and efficient derivatization. sruc.ac.uk

Other innovative strategies include the creation of bis-fluoroquinolone molecules, where two fluoroquinolone units are linked together, often via a heterocyclic ring like an oxadiazole. nih.gov The synthesis of these complex structures often involves the formation of a hydrazide intermediate followed by cyclization. nih.gov Such strategies demonstrate the modular nature of fluoroquinolone synthesis, allowing chemists to precisely modify different positions on the quinolone core to generate a diverse library of derivatives for further study. rsc.orgorientjchem.org

Table 3: Synthetic Strategies for Fluoroquinolone Derivatization

Strategy Key Features Example Derivative Type Reference
Green Synthesis Use of recyclable catalysts, water as solvent, microwave irradiation Piperazine-azole-fluoroquinolones sruc.ac.uk
Hybrid Synthesis Combining fluoroquinolone core with other bioactive moieties (e.g., thiadiazole) Ciprofloxacin-thiadiazole hybrids sruc.ac.uk
Bis-Molecule Synthesis Linking two fluoroquinolone units via a heterocyclic linker Bis-fluoroquinolone oxadiazoles nih.gov

Q & A

Q. What quality control measures are critical during scale-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) tools, including in-line Fourier-transform infrared (FTIR) spectroscopy, to monitor reaction endpoints. For chiral purity, use polarimetric detection or chiral HPLC columns. Residual solvent analysis (e.g., ethyl acetate, DMF) must comply with ICH Q3C guidelines, quantified via gas chromatography (GC) with flame ionization detection .

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